molecular formula C21H22ClNO2 B2644722 (4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol CAS No. 1799616-62-8

(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

Cat. No. B2644722
CAS RN: 1799616-62-8
M. Wt: 355.86
InChI Key: FWPWOBFBMNAKCG-NRFANRHFSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of (5-chloro-1-pentynyl)trimethylsilane (CAS#: 77113-48-5) with an appropriate benzyl derivative. The chloroalkyne group reacts with the benzyl moiety, leading to the formation of the oxazinone ring. Further reduction of the oxazinone ring yields the final product, (4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzyl group, a chloroalkyne group, and an oxazinone ring. The benzyl group provides aromatic character, while the chloroalkyne group introduces reactivity. The oxazinone ring imparts rigidity and influences the compound’s biological activity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, reductions, and cyclizations. Its reactivity arises from the presence of the chloroalkyne and benzyl moieties. Investigating its reactivity with different nucleophiles and electrophiles would provide valuable insights .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for formulation and storage .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular receptors or enzymes. Its structural features may allow it to modulate biological pathways, making it a potential drug candidate. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Environmental Impact : Assess its environmental persistence and potential harm .

Future Directions

  • Clinical Trials : If promising, move toward preclinical and clinical trials .

properties

IUPAC Name

[(3S)-4-benzyl-3-(5-chloropent-1-ynyl)-2H-1,4-benzoxazin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-14-8-2-7-13-21(16-24)17-25-20-12-6-5-11-19(20)23(21)15-18-9-3-1-4-10-18/h1,3-6,9-12,24H,2,8,14-17H2/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWOBFBMNAKCG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol

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